molecular formula C11H14Cl2N2 B6614626 1-(2,4-dichlorophenyl)-1,4-diazepane CAS No. 945423-08-5

1-(2,4-dichlorophenyl)-1,4-diazepane

Cat. No.: B6614626
CAS No.: 945423-08-5
M. Wt: 245.14 g/mol
InChI Key: UCYIDMQDBSOXQG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It is characterized by the presence of a diazepane ring substituted with a 2,4-dichlorophenyl group

Scientific Research Applications

1-(2,4-Dichlorophenyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-1,4-diazepane typically involves the reaction of 2,4-dichlorophenylamine with a suitable diazepane precursor. One common method is the cyclization of 2,4-dichlorophenylamine with 1,4-dibromobutane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of continuous flow reactors can improve the scalability of the synthesis and reduce the production of waste by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The diazepane ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted diazepane derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylamine: A precursor in the synthesis of 1-(2,4-dichlorophenyl)-1,4-diazepane.

    1,4-Diazepane: The parent compound without the 2,4-dichlorophenyl substitution.

    2,4-Dichlorophenyl-1,4-diazepane derivatives: Compounds with additional substitutions on the diazepane ring.

Uniqueness

This compound is unique due to the presence of both the diazepane ring and the 2,4-dichlorophenyl group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds. The dichlorophenyl group enhances the compound’s reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-9-2-3-11(10(13)8-9)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYIDMQDBSOXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(2,4-dichloro-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (0.13 g, 0.38 mmol) in dichloromethane (2 mL) was added trifluoroacetic acid (1 mL). The reaction was stirred until complete (as monitored by LC-MS) and the volatiles were removed in vacuo. The residue was partitioned between ethyl acetate (5 mL) and saturated aqueous sodium bicarbonate (5 mL). The organic layer was separated, dried over sodium sulfate, filtered and concentrated in vacuo to give the title compound as a gum (0.09 g, 100%).
Name
4-(2,4-dichloro-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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